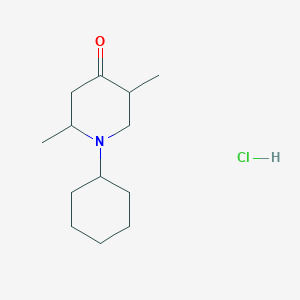
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride, also known as CPP or Nocaine, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic analog of cocaine that has similar properties but lacks the addictive and harmful effects of the illicit drug. CPP has been used in various studies to investigate the mechanisms of action of cocaine and other similar drugs, as well as to develop new treatments for addiction and other related disorders. In
作用機序
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the reuptake of dopamine, this compound increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors. This mechanism of action is similar to that of cocaine and other stimulant drugs, but this compound lacks the high affinity for the dopamine transporter that is responsible for the addictive properties of these drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of cocaine and other stimulant drugs, but to a lesser degree. This compound increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased arousal, alertness, and mood elevation. It also increases heart rate, blood pressure, and body temperature, and can cause dilation of the pupils and constriction of blood vessels.
実験室実験の利点と制限
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride has several advantages as a tool for scientific research. It is a synthetic analog of cocaine that lacks the addictive and harmful effects of the illicit drug, making it safer and more ethical to use in studies involving human subjects. It is also less expensive and easier to obtain than cocaine, which is a controlled substance. However, this compound has some limitations as well. Its effects are less potent and shorter-lasting than those of cocaine, which may limit its usefulness in certain types of studies. It also has some potential side effects, such as nausea, vomiting, and headache, which may affect the results of experiments.
将来の方向性
There are several potential future directions for the use of 1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride in scientific research. One area of interest is the development of new treatments for addiction and related disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and may have potential as a therapeutic agent for human subjects as well. Another area of interest is the use of this compound as a tool for investigating the neurobiological basis of learning and memory. This compound has been shown to enhance memory consolidation in animal models, and may have potential as a cognitive enhancer in humans. Finally, this compound may be useful in studies on the effects of stress and anxiety on behavior and cognition, as it has been shown to modulate the stress response in animal models.
合成法
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride can be synthesized through a multi-step process starting from cyclohexanone and piperidine. The first step involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. This compound is then reacted with acetic anhydride to form N-methylcyclohexylacetamide, which is further reacted with hydrochloric acid to yield this compound hydrochloride. The final product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
1-cyclohexyl-2,5-dimethyl-4-piperidinone hydrochloride has been extensively studied for its potential use in scientific research, particularly in the field of addiction and related disorders. It has been used as a tool to investigate the mechanisms of action of cocaine and other similar drugs, as well as to develop new treatments for addiction. This compound has also been used in studies on the effects of stress and anxiety on behavior and cognition, as well as in research on the neurobiological basis of learning and memory.
特性
IUPAC Name |
1-cyclohexyl-2,5-dimethylpiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-10-9-14(11(2)8-13(10)15)12-6-4-3-5-7-12;/h10-12H,3-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPEIACMPHBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C2CCCCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
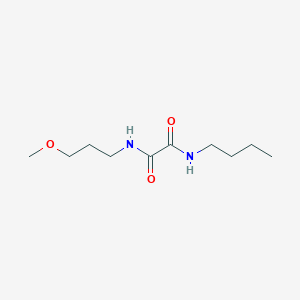
![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)
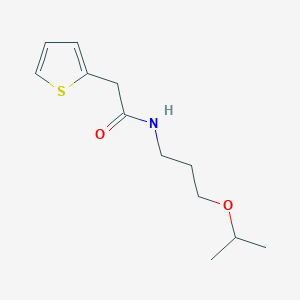
![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)

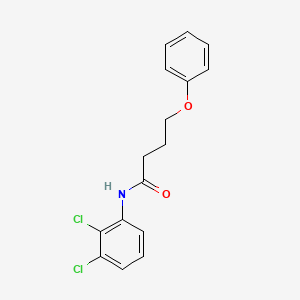
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)
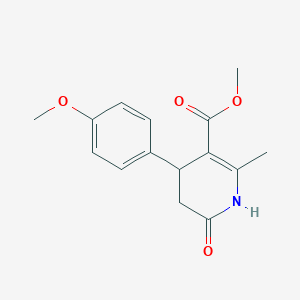
![1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5236674.png)